Thieno[3,4-d]oxazole, 4,6-dihydro-2-phenyl-, 5,5-dioxide
CAS No.: 156144-31-9
Cat. No.: VC16840727
Molecular Formula: C11H9NO3S
Molecular Weight: 235.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 156144-31-9 |
|---|---|
| Molecular Formula | C11H9NO3S |
| Molecular Weight | 235.26 g/mol |
| IUPAC Name | 2-phenyl-4,6-dihydrothieno[3,4-d][1,3]oxazole 5,5-dioxide |
| Standard InChI | InChI=1S/C11H9NO3S/c13-16(14)6-9-10(7-16)15-11(12-9)8-4-2-1-3-5-8/h1-5H,6-7H2 |
| Standard InChI Key | DNZZZDVJHVGCTC-UHFFFAOYSA-N |
| Canonical SMILES | C1C2=C(CS1(=O)=O)OC(=N2)C3=CC=CC=C3 |
Introduction
Structural Characterization and Molecular Identity
Core Architecture and Nomenclature
The compound’s IUPAC name, 2-phenyl-4,6-dihydrothieno[3,4-d] oxazole 5,5-dioxide, reflects its bicyclic framework. The structure comprises a thieno[3,4-d]oxazole core fused with a phenyl group at position 2 and two sulfone groups at positions 5 and 5 . The 4,6-dihydro designation indicates partial saturation of the thiophene ring, reducing aromaticity and altering electronic properties.
Table 1: Key Molecular Identifiers
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₉NO₃S | |
| Molecular Weight | 235.26 g/mol | |
| CAS Registry Number | 156144-31-9 | |
| SMILES | C1C2=C(CS1(=O)=O)OC(=N2)C3=CC=CC=C3 | |
| InChIKey | DNZZZDVJHVGCTC-UHFFFAOYSA-N |
The SMILES string delineates the sulfone-modified thienooxazole ring (CS1(=O)=O) fused to a phenyl group (C3=CC=CC=C3). The InChIKey confirms stereochemical uniqueness, critical for database searches .
Three-Dimensional Conformation
PubChem’s 3D conformer model reveals a non-planar structure due to the sulfone groups inducing torsional strain. The dihydrothiophene ring adopts a half-chair conformation, while the oxazole moiety remains nearly planar . This geometry influences intermolecular interactions, particularly in crystal packing or binding to biological targets.
Synthesis and Preparation Pathways
Direct Synthesis Approaches
While no explicit synthesis for this compound is documented, analogous methods for thienooxazole derivatives involve cyclocondensation of thiophene precursors with nitriles or isocyanides. For example, patent CN102056914B details the preparation of sulfonated thienothiazine derivatives via bromoethyl intermediates, suggesting potential adaptability. A hypothetical route could involve:
-
Sulfonation of Thienooxazole: Treating 4,6-dihydro-2-phenylthieno[3,4-d]oxazole with sulfur trioxide under controlled conditions.
-
Oxidation: Using hydrogen peroxide or ozone to achieve the 5,5-dioxide configuration .
Intermediate Isolation and Purification
Chromatographic techniques (e.g., silica gel column) and recrystallization from polar aprotic solvents (DMF or DMSO) are likely employed, given the compound’s moderate polarity . Patent data emphasize bromoethyl intermediates stabilized by sulfonamide groups, which may apply here .
Physicochemical Properties and Reactivity
Solubility and Stability
The sulfone groups enhance hydrophilicity compared to non-sulfonated analogs. Predicted solubility in DMSO (∼50 mg/mL) aligns with similar sulfonated heterocycles. Stability under ambient conditions is presumed high, though photodegradation risks necessitate light-protected storage .
Spectroscopic Signatures
-
¹H NMR: Peaks at δ 7.89 (d, 1H, aromatic), 4.17 (m, 2H, dihydrothiophene), and 3.54 (d, 2H, oxazole) match PubChem data .
-
LC-MS: A [M+H]⁺ ion at m/z 236.3 confirms molecular weight .
Reactivity Profile
The electron-withdrawing sulfone groups activate the oxazole ring toward nucleophilic attack, particularly at the nitrogen atom. Potential reactions include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume